molecular formula C22H16Br2N2O3 B14924983 methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate CAS No. 1006340-60-8

methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B14924983
CAS No.: 1006340-60-8
M. Wt: 516.2 g/mol
InChI Key: UTHVEEBISOXVGW-UHFFFAOYSA-N
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Description

Methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is a complex organic compound that features a furan ring, a pyrazole ring, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate typically involves multiple steps, starting with the preparation of the furan-2-carboxylate core. This can be achieved through the esterification of furan-2-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The pyrazole ring is then introduced via a cyclization reaction involving hydrazine and an appropriate diketone. Finally, the bromophenyl groups are added through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromophenyl groups can be reduced to phenyl groups using hydrogenation.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Methyl 5-{[3,5-diphenyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate.

    Substitution: Methyl 5-{[3,5-bis(substituted phenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate.

Scientific Research Applications

Methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl groups can enhance binding affinity through halogen bonding interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{[3,5-diphenyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
  • Methyl 5-{[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
  • Methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Uniqueness

Methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and binding properties. The bromine atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets or other molecules in material science applications .

Properties

CAS No.

1006340-60-8

Molecular Formula

C22H16Br2N2O3

Molecular Weight

516.2 g/mol

IUPAC Name

methyl 5-[[3,5-bis(4-bromophenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C22H16Br2N2O3/c1-28-22(27)21-11-10-18(29-21)13-26-20(15-4-8-17(24)9-5-15)12-19(25-26)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3

InChI Key

UTHVEEBISOXVGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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